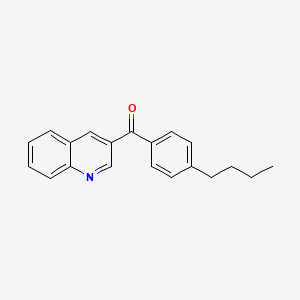
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their biological activities, including their potential as pesticides .
Result of Action
It’s worth noting that pyrimidine derivatives have shown potential in various biological activities, including pesticidal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a pyrimidine ring. One common method involves the initial formation of a pyrimidine ring, followed by halogenation and trifluoromethylation reactions. For example, starting with a pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Chlorination can be performed using thionyl chloride or phosphorus pentachloride. Trifluoromethylation can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Applications De Recherche Scientifique
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with desired biological and physical properties .
Propriétés
IUPAC Name |
5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYVWFSEAJZYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














